molecular formula C9H5BrClN B1267708 4-Bromo-1-chloroisoquinoline CAS No. 66728-98-1

4-Bromo-1-chloroisoquinoline

Cat. No.: B1267708
CAS No.: 66728-98-1
M. Wt: 242.5 g/mol
InChI Key: HRWILRGBDZGABZ-UHFFFAOYSA-N
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Description

4-Bromo-1-chloroisoquinoline is an organic compound with the molecular formula C9H5BrClN. It is a derivative of isoquinoline, characterized by the presence of bromine and chlorine atoms at the 4 and 1 positions, respectively. This compound is typically a yellow crystalline solid and is known for its applications in various chemical processes .

Biochemical Analysis

Biochemical Properties

4-Bromo-1-chloroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of kinases, which are enzymes that play a critical role in cell signaling. This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell function and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain kinases by binding to their active sites, thereby preventing their normal function. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. These interactions can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism. The compound’s role in these pathways highlights its potential as a tool for studying metabolic processes and developing therapeutic agents .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions are crucial for determining the compound’s bioavailability and effectiveness in different cellular contexts .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-chloroisoquinoline generally involves the bromination and chlorination of isoquinoline. One common method includes the reaction of isoquinoline with bromine in the presence of a suitable solvent such as nitrobenzene. The reaction is typically carried out under reflux conditions to ensure complete bromination at the 4-position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of pyridinium tribromide as a brominating agent and oxalyl chloride for chlorination. The reaction is conducted in an organic solvent like dichloromethane, followed by purification through recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-chloroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted isoquinoline derivatives .

Scientific Research Applications

4-Bromo-1-chloroisoquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1-chloroisoquinoline is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and stability properties. This dual substitution allows for a broader range of chemical transformations and applications compared to its analogs .

Properties

IUPAC Name

4-bromo-1-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWILRGBDZGABZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332695
Record name 4-Bromo-1-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66728-98-1
Record name 4-Bromo-1-chloroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66728-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 66728-98-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4-Bromo-1-chloroisoquinoline in the synthesis of the B-Raf kinase inhibitor?

A1: this compound is a crucial intermediate in the synthesis of [4,7’]bis-isoquinolinyl-1-yl-(2-tert-butyl-pyrimidine-5-yl)amine, a B-Raf kinase inhibitor []. It serves as the electrophilic coupling partner in a palladium-catalyzed Negishi coupling reaction with trifluoromethanesulfonic acid isoquinoline-7-yl ester. This reaction forms the core [4,7’]bis-isoquinolinyl structure of the final inhibitor molecule.

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